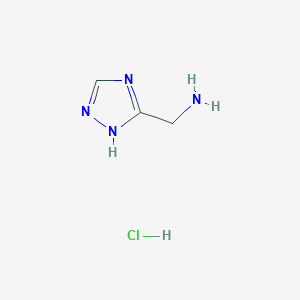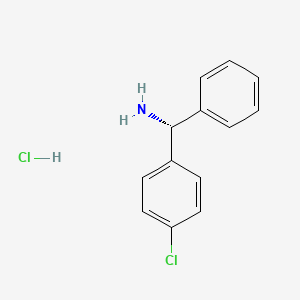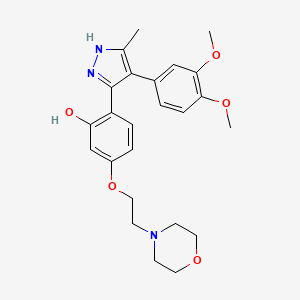![molecular formula C18H20N4O3S B2508760 Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-33-6](/img/structure/B2508760.png)
Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, is a complex organic molecule that is likely to have a multi-step synthesis pathway involving the formation of a pyrido[2,3-d]pyrimidine core. This core is a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring. The molecule also contains various functional groups such as an ester group (ethyl carboxylate), a sulfanyl group (ethylsulfanyl), and a ketone (4-oxo).
Synthesis Analysis
The synthesis of related sulfanylidene tetrahydropyrimidine derivatives has been reported using acid-catalyzed cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar method could be employed, possibly involving a cyclocondensation step to form the pyrimidine ring followed by additional steps to introduce the pyridine ring and other substituents.
Molecular Structure Analysis
The molecular structure of related compounds shows that the reduced pyrimidine ring can adopt conformations that are intermediate between boat, screw-boat, and twist-boat forms . This flexibility in conformation could be relevant to the compound , potentially affecting its reactivity and interactions with other molecules. Hydrogen bonding plays a significant role in the stabilization of these structures, with N-H...O and N-H...S hydrogen bonds forming ribbons in the crystal lattice .
Chemical Reactions Analysis
Reactions involving similar ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates with nitrogen-containing binucleophiles have been shown to lead to recyclization, resulting in the formation of fused bicyclic structures . This suggests that the compound may also undergo recyclization or other reactions with nitrogen-containing nucleophiles, potentially leading to a variety of heterocyclic compounds.
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of the compound are not provided, related polysubstituted pyridines have been shown to adopt nearly planar structures and exhibit supramolecular aggregation through various intermolecular interactions such as C-H...O, C-H...F, and C-H...π . These interactions are crucial for the stability of the crystal structure and could influence properties such as solubility, melting point, and reactivity. The presence of the ester, sulfanyl, and ketone functional groups will also contribute to the compound's chemical behavior, including its acidity, basicity, and nucleophilic/electrophilic characteristics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Synthesis of Novel Pyrido[3′,2′4,5]thieno[3,2‐d]pyrimidines and Related Fused Systems
: Bakhite et al. (2005) discussed the preparation of various tetrahydropyridothienopyrimidine derivatives using a key compound that is structurally similar to Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate. These derivatives form a basis for synthesizing related fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Synthesis of 3-Substituted Pyrido[4′,3′4,5]thieno[2,3-d]pyrimidines and Related Fused Thiazolo Derivatives
: Ahmed (2003) synthesized new derivatives from a similar compound, highlighting the structural versatility and potential for creating diverse pharmacophores (Ahmed, 2003).
Synthesis and Properties of Derivatives of Ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate : Śladowska, Bartoszko-Malik, & Zawisza (1990) worked on derivatives of a similar compound, demonstrating the ability to modify such molecules for varying pharmacological activities (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Biological Activity and Applications
Pentafluorophenylammonium Triflate Catalyzed Synthesis and Antimicrobial Activity : Ghashang, Mansoor, & Aswin (2013) described the synthesis of related derivatives using a novel catalyst, highlighting their significant antimicrobial activity against various strains (Ghashang, Mansoor, & Aswin, 2013).
Ionic Liquid Mediated Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives : Nikalje et al. (2017) synthesized novel derivatives under green conditions, demonstrating the potential of these compounds as antifungal and antibacterial agents (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Synthesis and Antimicrobial Evaluation of Pyrimidine Derivatives : Farag, Kheder, & Mabkhot (2008) explored the utility of a similar compound in synthesizing new derivatives with antimicrobial properties (Farag, Kheder, & Mabkhot, 2008).
Wirkmechanismus
Target of action
Pyrimidine derivatives have been shown to interact with a variety of biological targets. For example, some pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties . .
Mode of action
The mode of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological target they interact with. Some pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are involved in inflammatory responses .
Biochemical pathways
Pyrimidine derivatives can affect various biochemical pathways. For instance, some compounds in this class have been found to inhibit endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. As mentioned, some pyrimidine derivatives have shown neuroprotective and anti-inflammatory effects .
Zukünftige Richtungen
Research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines with enhanced anti-inflammatory activities and minimum toxicity . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
Eigenschaften
IUPAC Name |
ethyl 2-ethylsulfanyl-7-methyl-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-25-17(24)12-10(3)20-15-14(13(12)11-7-6-8-19-9-11)16(23)22-18(21-15)26-5-2/h6-9,13H,4-5H2,1-3H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNPSYSAXCREFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)NC(=N2)SCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)


![7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)


![3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508694.png)
![1-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2508695.png)

![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)
methanone](/img/structure/B2508699.png)
